molecular formula C20H21NO3 B220195 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione

Cat. No. B220195
M. Wt: 323.4 g/mol
InChI Key: ANCRIMZAVBUAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University, Boston, USA. AM-251 has been studied extensively due to its potential therapeutic applications in various diseases, including obesity, addiction, and pain management.

Mechanism of Action

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. CB1 receptors are involved in various physiological processes, including appetite regulation, pain modulation, and reward processing. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione binds to the CB1 receptor and prevents the binding of endocannabinoids, which are naturally occurring compounds that activate the receptor. By blocking the CB1 receptor, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione can modulate various physiological processes and has potential therapeutic applications.
Biochemical and Physiological Effects:
1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has been shown to have various biochemical and physiological effects. As a CB1 receptor antagonist, it can block the effects of endocannabinoids on appetite regulation, resulting in decreased food intake and body weight. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has also been shown to block the rewarding effects of drugs of abuse mediated by the endocannabinoid system, making it a potential treatment for drug addiction. Additionally, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has been shown to have analgesic effects in animal models of pain, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has several advantages and limitations for lab experiments. One advantage is its specificity for the CB1 receptor, which allows for targeted modulation of physiological processes mediated by this receptor. Additionally, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has been extensively studied in animal models, making it a well-characterized compound for preclinical research. However, one limitation of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione is its low solubility in water, which can make it challenging to administer in vivo. Additionally, the effects of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione can be dose-dependent, which can complicate experimental design.

Future Directions

There are several future directions for research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione. One potential direction is to investigate its potential therapeutic applications in the treatment of obesity and drug addiction in humans. Additionally, further research is needed to elucidate the mechanisms underlying the analgesic effects of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione and its potential as a pain management drug. Furthermore, the development of more water-soluble analogs of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione could improve its usability in vivo. Finally, the potential off-target effects of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione should be investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione is a synthetic cannabinoid receptor antagonist with potential therapeutic applications in various diseases, including obesity, addiction, and pain management. Its specificity for the CB1 receptor allows for targeted modulation of physiological processes mediated by this receptor. While 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has several advantages for lab experiments, such as its specificity and well-characterized nature, it also has limitations, such as low solubility in water and dose-dependent effects. Future research on 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione should focus on its potential therapeutic applications in humans, elucidating its mechanisms of action, and developing more water-soluble analogs.

Synthesis Methods

The synthesis of 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione involves several steps. The starting material is 2,5-dimethylphenol, which is reacted with isopropyl bromide in the presence of a base to form 2-isopropyl-5-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-isopropyl-5-methylphenoxy)ethanol. The final step involves the cyclization of the intermediate with isatin in the presence of a Lewis acid catalyst to form 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione. The overall yield of the synthesis is around 15%.

Scientific Research Applications

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-obesity effects by blocking the cannabinoid receptor CB1, which is involved in appetite regulation and energy metabolism. 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has also been studied as a potential treatment for drug addiction, as it blocks the rewarding effects of drugs of abuse mediated by the endocannabinoid system. Additionally, 1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione has been shown to have analgesic effects in animal models of pain, making it a potential candidate for pain management.

properties

Product Name

1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indole-2,3-dione

InChI

InChI=1S/C20H21NO3/c1-13(2)15-9-8-14(3)12-18(15)24-11-10-21-17-7-5-4-6-16(17)19(22)20(21)23/h4-9,12-13H,10-11H2,1-3H3

InChI Key

ANCRIMZAVBUAJY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.